molecular formula C7H8S B8794005 2-Methyl-5-vinylthiophene CAS No. 62485-03-4

2-Methyl-5-vinylthiophene

Cat. No.: B8794005
CAS No.: 62485-03-4
M. Wt: 124.21 g/mol
InChI Key: ZDSXWSYLVMUDHI-UHFFFAOYSA-N
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Description

2-Methyl-5-vinylthiophene is a substituted thiophene derivative featuring a methyl group at the 2-position and a vinyl group (-CH=CH₂) at the 5-position of the thiophene ring. Thiophenes, aromatic five-membered heterocycles containing sulfur, are pivotal in materials science, pharmaceuticals, and organic electronics due to their conjugated π-system and tunable electronic properties . Vinyl-substituted thiophenes, such as 2-Methyl-5-vinylthiophene, are particularly valued for their polymerizability and role in synthesizing conductive polymers, sensors, and bioactive molecules .

Properties

CAS No.

62485-03-4

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

IUPAC Name

2-ethenyl-5-methylthiophene

InChI

InChI=1S/C7H8S/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3

InChI Key

ZDSXWSYLVMUDHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=C

Origin of Product

United States

Comparison with Similar Compounds

2-Ethynyl-5-methylthiophene (C₇H₆S)

  • Structure : Ethynyl (-C≡CH) at the 2-position, methyl at the 5-position.
  • Key Properties: Molecular mass: 122.185 g/mol . The ethynyl group introduces sp-hybridized carbon, enhancing electron-withdrawing character and enabling click chemistry or Sonogashira coupling .
  • Applications : Useful in cross-coupling reactions to build extended π-systems for optoelectronic materials.
  • Contrast with 2-Methyl-5-vinylthiophene : The vinyl group in 2-Methyl-5-vinylthiophene allows for addition reactions (e.g., polymerization), whereas the ethynyl group facilitates alkyne-specific reactions .

2-Acetyl-5-methylthiophene (C₇H₈OS)

  • Structure : Acetyl (-COCH₃) at the 2-position, methyl at the 5-position.
  • Applications : Serves as a precursor in pharmaceuticals (e.g., synthesis of kinase inhibitors) due to the reactive ketone group .
  • Contrast : The acetyl group’s electron-withdrawing nature reduces aromaticity compared to the electron-neutral vinyl group in 2-Methyl-5-vinylthiophene, affecting electrophilic substitution reactivity .

2-Chloro-5-methylthiophene (C₅H₅ClS)

  • Structure : Chlorine at the 2-position, methyl at the 5-position.
  • Key Properties :
    • Molecular mass: 132.61 g/mol (calculated).
    • Chlorine’s electronegativity directs electrophilic substitution to the 4-position .
  • Safety : Classified as hazardous; requires ventilation and protective gear during handling .
  • Contrast : The chloro substituent enables nucleophilic displacement reactions, unlike the vinyl group, which undergoes addition or polymerization .

2,2'-Bithiophene-5-methyl-5'-phenyl (C₁₅H₁₂S₂)

  • Structure : Bithiophene core with methyl and phenyl substituents.
  • Key Properties :
    • Extended conjugation enhances conductivity, making it suitable for organic semiconductors .
  • Applications : Used in field-effect transistors (FETs) and solar cells .
  • Contrast: The bithiophene system offers superior charge transport compared to mono-thiophene derivatives like 2-Methyl-5-vinylthiophene .

2-Ethyl-5-methylbenzo[b]thiophene (C₁₁H₁₂S)

  • Structure : Benzene-fused thiophene (benzo[b]thiophene) with ethyl and methyl groups.
  • Key Properties :
    • Molecular mass: 176.278 g/mol .
    • Increased hydrophobicity due to the benzene ring .
  • Applications: Potential in medicinal chemistry (e.g., enzyme inhibition) .
  • Contrast: The fused aromatic system alters electronic properties, offering higher stability but reduced reactivity compared to non-fused thiophenes .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-acetylthiophene reacts with ethylene glycol under acidic conditions to form a protected intermediate, followed by hydrolysis and dehydration. For example, p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark trap achieves a 40% yield. Key parameters include:

  • Temperature : 80–120°C for 4–7 hours.

  • Catalyst loading : 1–5 mol% p-TsOH.

  • Solvent : Toluene or xylene for azeotropic water removal.

Table 1: Acid-Catalyzed Dehydration Performance

CatalystSolventTemp. (°C)Time (h)Yield (%)
p-TsOHToluene110540
H₂SO₄Xylene120635
AlCl₃DCM80428

The moderate yields are attributed to side reactions, such as polymerization of the vinyl group or incomplete dehydration.

Wittig Olefination of 2-Methyl-5-formylthiophene

The Wittig reaction introduces vinyl groups via phosphorus ylides, offering precise control over double-bond geometry. This method is adapted from pyridine-based syntheses, using 2-methyl-5-formylthiophene as the substrate.

Mechanism and Procedure

Methyltriphenylphosphonium bromide reacts with a strong base (e.g., potassium tert-butoxide) to generate the ylide, which subsequently attacks the aldehyde:

2-Methyl-5-formylthiophene+Ph₃P=CH₂2-Methyl-5-vinylthiophene+Ph₃PO\text{2-Methyl-5-formylthiophene} + \text{Ph₃P=CH₂} \rightarrow \text{2-Methyl-5-vinylthiophene} + \text{Ph₃PO}

Conditions :

  • Solvent : Diethyl ether or THF at -10°C to 25°C.

  • Base : KOtBu or NaH.

  • Yield : 38–45%.

Limitations

  • Steric hindrance : The methyl group at the 2-position reduces ylide accessibility.

  • Byproducts : Triphenylphosphine oxide complicates purification.

Catalytic Dehydrogenation of 2-Methyl-5-ethylthiophene

Vapor-phase dehydrogenation of 2-methyl-5-ethylthiophene over metal oxide catalysts is an industrial-scale method, analogous to pyridine derivative syntheses.

Process Details

  • Catalysts : CeO₂, WO₃, or SiO₂-supported transition metals (e.g., Fe, Co).

  • Conditions : 500–800°C under inert gas (N₂ or CO₂).

  • Yield : 25–40%.

Table 2: Dehydrogenation Catalysts and Efficiency

CatalystSupportTemp. (°C)Conversion (%)Selectivity (%)
CeO₂SiO₂7006065
WO₃Al₂O₃6505558
Fe₂O₃MgO6005052

Challenges

  • High-energy input : Elevated temperatures promote coke formation.

  • Product separation : Requires vacuum distillation due to similar boiling points of starting material and product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Recent advances in cross-coupling chemistry enable modular synthesis. The Kumada–Tamao–Corriu reaction, for instance, couples thienylmagnesium halides with vinyl electrophiles.

Rhodium–Aluminum Bimetallic Catalysis

A Rh–Al catalyst facilitates coupling between 5-bromo-2-methylthiophene and vinylmagnesium bromide:

5-Bromo-2-methylthiophene+CH₂=CHMgBrRh–Al2-Methyl-5-vinylthiophene\text{5-Bromo-2-methylthiophene} + \text{CH₂=CHMgBr} \xrightarrow{\text{Rh–Al}} \text{2-Methyl-5-vinylthiophene}

Conditions :

  • Solvent : THF at 25°C.

  • Yield : 50–60%.

Advantages

  • Functional group tolerance : Compatible with esters, nitriles, and halogens.

  • Stereocontrol : Retains configuration of the vinyl group.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 2-Methyl-5-vinylthiophene Synthesis

MethodYield (%)Purity (%)ScalabilityCost
Acid-catalyzed dehydration4085ModerateLow
Wittig olefination4590LowHigh
Catalytic dehydrogenation3575HighMedium
Cross-coupling6095ModerateHigh

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